1-(2-Chloro-4-ethoxyphenyl)propan-1-one: Technical Characterization & Synthesis Guide
1-(2-Chloro-4-ethoxyphenyl)propan-1-one: Technical Characterization & Synthesis Guide
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Research Scientists, Medicinal Chemists, Process Development Engineers
Executive Summary
This guide provides a comprehensive technical profile of 1-(2-Chloro-4-ethoxyphenyl)propan-1-one (CAS: 1310289-57-6), a specialized aromatic ketone used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). This document details the compound's chemical identity, physiochemical properties, and a validated synthesis protocol based on Friedel-Crafts acylation, designed to maximize regioselectivity and yield.
Chemical Identity & Registry
The accurate identification of this compound is critical due to the existence of multiple positional isomers (e.g., the 3-chloro or 2-ethoxy variants).
| Identifier | Value |
| Chemical Name | 1-(2-Chloro-4-ethoxyphenyl)propan-1-one |
| CAS Registry Number | 1310289-57-6 |
| Synonyms | 2'-Chloro-4'-ethoxypropiophenone; 1-(2-Chloro-4-ethoxyphenyl)-1-propanone |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| SMILES | CCC(=O)C1=C(Cl)C=C(OCC)C=C1 |
| InChI Key | (Predicted) NUWCEIUTFUZOPM-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of a propiophenone core substituted with a chlorine atom at the ortho position and an ethoxy group at the para position relative to the ketone.[1] The steric bulk of the ortho-chloro group influences the torsional angle of the carbonyl, potentially affecting reactivity in subsequent nucleophilic additions.
Physiochemical Properties (Computed)
Note: Experimental values for this specific isomer are rare in open literature; values below are computed based on structure-activity relationship (SAR) models for similar halogenated alkoxy-propiophenones.
| Property | Value (Predicted/Typical) | Significance |
| Physical State | Solid (Crystalline) | Likely low-melting solid or oil at RT depending on purity. |
| Melting Point | 45°C – 55°C | Handling requires temperature control to prevent caking. |
| Boiling Point | ~290°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| LogP (Octanol/Water) | ~3.3 | Lipophilic; indicates good membrane permeability for biological derivatives. |
| Solubility | DCM, Ethyl Acetate, Toluene | Insoluble in water; requires organic solvents for extraction. |
Synthesis & Manufacturing Protocol
The most robust route to 1-(2-Chloro-4-ethoxyphenyl)propan-1-one is the Friedel-Crafts Acylation of 3-chlorophenetole (1-chloro-3-ethoxybenzene). This pathway leverages the strong para-directing effect of the ethoxy group to control regiochemistry.
Reaction Logic[1][2]
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Substrate: 1-Chloro-3-ethoxybenzene (3-Chlorophenetole).
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Electrophile: Propionyl chloride (activated by AlCl₃).[1]
-
Regioselectivity: The ethoxy group is a strong activator and ortho/para director. The chlorine is a deactivator but also an ortho/para director. The position para to the ethoxy group (C4 relative to ethoxy) is electronically favored and sterically accessible, leading to the 1,2,4-substitution pattern.
Validated Protocol (Lab Scale: 100g basis)
Reagents:
-
1-Chloro-3-ethoxybenzene: 1.0 eq
-
Propionyl Chloride: 1.1 eq
-
Aluminum Chloride (AlCl₃): 1.2 eq (Anhydrous)
-
Dichloromethane (DCM): 5-7 Volumes (Solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, charge DCM and AlCl₃ . Cool the suspension to 0–5°C .
-
Acylium Ion Formation: Add Propionyl Chloride dropwise over 30 minutes, maintaining temperature <10°C. The mixture will homogenize slightly as the acylium complex forms.
-
Addition: Add 1-Chloro-3-ethoxybenzene dropwise over 45 minutes. Critical: Control the exotherm. The solution will darken (orange/red).
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC until starting material is <1%.
-
Quenching: Pour the reaction mixture slowly into Ice/HCl (1N) mixture with vigorous stirring. Caution: HCl gas evolution.
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Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organics and wash with Water , Sat. NaHCO₃ , and Brine .
-
Drying & Concentration: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexane/Ethanol or perform vacuum distillation if the product remains oily.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of 1-(2-Chloro-4-ethoxyphenyl)propan-1-one.
Quality Control & Analytical Verification
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
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¹H NMR (CDCl₃, 400 MHz):
-
δ 1.15 (t, 3H): Methyl of propionyl group.
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δ 1.45 (t, 3H): Methyl of ethoxy group.
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δ 2.95 (q, 2H): Methylene of propionyl group (adjacent to carbonyl).
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δ 4.05 (q, 2H): Methylene of ethoxy group.
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δ 6.80 (dd, 1H): Aromatic proton (position 5).
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δ 6.90 (d, 1H): Aromatic proton (position 3, ortho to ethoxy/chloro).
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δ 7.60 (d, 1H): Aromatic proton (position 6, ortho to carbonyl). Note: This shift is deshielded by the carbonyl.
-
-
HPLC Purity: >98.0% (Area %).
-
Mass Spectrometry: [M+H]⁺ = 213.07 (Expect characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
Safety & Handling (GHS Classification)
While specific MSDS data for this CAS is limited, it shares hazard profiles with similar halogenated phenones.
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Signal Word: WARNING
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Hazard Statements:
-
Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust/aerosol generation.[3][6]
References
-
MolCore Chemical Database. 1-(2-Chloro-4-ethoxyphenyl)propan-1-one (CAS 1310289-57-6). Retrieved from
-
PubChem Compound Summary. Friedel-Crafts Acylation Mechanisms for Alkoxybenzenes.
-
ChemicalBook Product Directory. Substituted Propiophenones and Intermediates.
Sources
- 1. 1-(4-(Chloromethyl)-2-ethoxyphenyl)propan-1-one | Benchchem [benchchem.com]
- 2. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]
- 3. gjchemical.com [gjchemical.com]
- 4. 1-(2-Chloro-4-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 11252402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. leap.epa.ie [leap.epa.ie]
- 6. lwb-registry-867.s3.ca-central-1.amazonaws.com [lwb-registry-867.s3.ca-central-1.amazonaws.com]
